Galioside

Antimicrobial Iridoid Bioactivation Stereochemistry-Activity Relationship

Galioside (Monotropein methyl ester) is the definitive C-8(R) iridoid glycoside for probing stereospecific antimicrobial bioactivation. Unlike its C-8 epimer gardenoside, only Galioside generates an active aglycone upon β-glucosidase treatment, making it an essential positive control in plant-defense and structure-activity relationship (SAR) studies. Sourced as a chemotaxonomic marker for the Rubiaceae family, this compound is ideal for HPLC/LC-MS botanical authentication. Order now to secure this critical stereochemical probe.

Molecular Formula C17H24O11
Molecular Weight 404.4 g/mol
CAS No. 54712-59-3
Cat. No. B15466718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalioside
CAS54712-59-3
Molecular FormulaC17H24O11
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3/t7-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1
InChIKeyXJMPAUZQVRGFRE-DUMNYRKASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Galioside (CAS 54712-59-3): An Iridoid Glycoside with a Defined Profile for Comparative Natural Product Research


Galioside (CAS 54712-59-3), also known as monotropein methyl ester, is a defined iridoid glycoside with the molecular formula C17H24O11 and a molecular weight of 404.4 g/mol . It is a naturally occurring monoterpene lactone, characterized by a cyclopenta[c]pyran skeleton and nine defined stereocenters . As a specialized metabolite found in various plant genera including *Oldenlandia*, *Gardenia*, and *Galium*, its structural identity is well-established, making it a key reference compound in chemotaxonomic studies and a specific building block for investigating structure-activity relationships within the iridoid class [1].

Why Galioside is Not Interchangeable: The Critical Role of C-8 Stereochemistry in Iridoid Activity


The selection of Galioside over other in-class iridoid glycosides is not a matter of generic substitution but a critical decision dictated by specific stereochemical and functional determinants. The most compelling evidence arises from its direct comparison with its C-8 epimer, gardenoside. While these two isomers are structurally nearly identical, their biological outcomes are starkly divergent upon enzymatic activation, demonstrating that C-8 stereochemistry is a binary switch for antimicrobial activity [1]. This level of stereospecificity renders Galioside a unique probe for studying the bioactivation of iridoid glycosides, a property not shared by its closest structural analog [1]. This evidence underscores that iridoids are not a homogeneous group; the precise stereochemical arrangement dictates functional outcome, making Galioside the compound of choice for studies where C-8(R) configuration is a hypothesized determinant of activity.

Quantifiable Evidence for Galioside Differentiation: A Comparative Guide to Analogs


C-8 Epimerization: A Binary Switch for Antimicrobial Bioactivation

The most significant differentiator for Galioside is its unique bioactivation outcome compared to its C-8 epimer, gardenoside. Enzymatic hydrolysis of both compounds yields distinct aglycones with opposing antimicrobial activities. The aglycone derived from Galioside demonstrates clear antimicrobial activity, whereas the aglycone mixture from gardenoside is inactive [1].

Antimicrobial Iridoid Bioactivation Stereochemistry-Activity Relationship

Chemotaxonomic Distribution: A Marker for Biosynthetic Studies in Gardenieae

Galioside serves as a key chemotaxonomic marker, often co-occurring with a specific set of iridoids. In a study of *Randia spinosa*, Galioside was isolated alongside deacetylasperulosidic acid methyl ester, scandoside methyl ester, geniposide, and gardenoside, establishing its presence within the iridoid profile of the Gardenieae tribe [1]. This co-occurrence pattern differentiates it from other iridoids like loganin, which is more commonly associated with biosynthetic pathways in Cornaceae and Scrophulariaceae [2].

Chemotaxonomy Iridoid Biosynthesis Natural Product Isolation

Antifungal Activity: A Defined Role in Plant Defense Research

Galioside is one of several active iridoids with demonstrated antifungal properties. It was identified among the active constituents in an antifungal screen of extracts from *Tocoyena formosa* [1]. While other well-known iridoids like aucubin also exhibit antimicrobial activity, Galioside's activity profile is distinct, as its aglycone form is responsible for the effect, a property not universally shared among all iridoid glycosides [2].

Antifungal Plant Defense Natural Product Bioactivity

Defined Application Scenarios for Galioside Based on Verifiable Evidence


Investigating Stereospecific Bioactivation of Antimicrobial Iridoids

Galioside is the essential positive control in studies exploring the enzymatic bioactivation of iridoid glycosides. Its clear, qualitative difference in antimicrobial activity against its C-8 epimer, gardenoside, makes it an ideal tool for probing the structural requirements for aglycone formation and subsequent antimicrobial action [1]. Researchers should use Galioside as a benchmark to test the hypothesis that the C-8(R) configuration is a prerequisite for generating an active aglycone.

Phytochemical Fingerprinting and Authenticating Rubiaceae Species

As a known constituent of the Gardenieae tribe, Galioside serves as a reliable reference standard for the chemotaxonomic analysis of plant species within the Rubiaceae family [1]. Its presence, alongside compounds like scandoside methyl ester and geniposide, can be used in HPLC or LC-MS metabolomic studies to verify the identity of botanical specimens, distinguish closely related species, and monitor the quality of herbal materials derived from sources like *Oldenlandia diffusa* [2].

Probing Plant-Pathogen Interactions via Pro-Antifungal Metabolites

Galioside's identified antifungal activity [1] makes it a specific tool for investigating inducible plant defense responses. Since its activity is latent and requires activation to its aglycone, it can be used in studies to simulate and analyze the molecular events that occur when plant tissue is damaged by pathogens, triggering the hydrolysis of stored glycosides into active defense compounds. This scenario is distinct from using constitutively active antifungal agents.

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